![molecular formula C12H13ClN2O2S B289072 4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSP or CSP2, and it has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of CSP is not fully understood, but it is believed to act as a bidentate ligand, coordinating with metal ions such as copper. The resulting complex can then undergo various reactions, such as cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CSP. However, it has been shown to have low toxicity, which makes it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CSP is its high stability, which makes it an ideal compound for use in various reactions. Additionally, its low toxicity and ease of synthesis make it a promising compound for further research. However, one of the limitations of CSP is its relatively high cost compared to other ligands.
Zukünftige Richtungen
There are several future directions for research on CSP. One potential application is in the development of new cross-coupling reactions using different metal catalysts. Additionally, CSP could be used as a ligand for other metal-catalyzed reactions, such as asymmetric catalysis. Finally, further research could be done to better understand the mechanism of action of CSP and its potential applications in various fields.
In conclusion, CSP is a promising compound that has potential applications in various fields, particularly in scientific research. Its stability, low toxicity, and ease of synthesis make it an ideal ligand for metal-catalyzed reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of CSP involves the reaction of 4-methylbenzenesulfonyl chloride with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained through filtration and purification.
Wissenschaftliche Forschungsanwendungen
CSP has been primarily used in scientific research as a ligand for metal-catalyzed reactions. It has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions, which are widely used in organic synthesis. CSP has also been used in the synthesis of biologically active compounds, such as antitumor agents.
Eigenschaften
Molekularformel |
C12H13ClN2O2S |
---|---|
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
4-chloro-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-4-6-11(7-5-8)18(16,17)15-10(3)12(13)9(2)14-15/h4-7H,1-3H3 |
InChI-Schlüssel |
YVGDBDUTTKRPNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.